

Refining protocols for consistent results with DSM502

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Compound of Interest

Compound Name: DSM502
Cat. No.: B10821659

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Technical Support Center: DSM502

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with **DSM502**, a selective Plasmodium dihydroorotate dehydrogenase (DHODH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **DSM502** and what is its mechanism of action?

DSM502 is a pyrrole-based inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). [1][2][3][4][5][6][7][8] It is highly selective for the Plasmodium DHODH, the enzyme responsible for a key step in de novo pyrimidine biosynthesis in the malaria parasite. [1][5][7][8] By inhibiting this enzyme, **DSM502** prevents the synthesis of pyrimidines, which are essential for DNA and RNA replication, thereby halting parasite proliferation. [9][10] Importantly, **DSM502** shows negligible activity against mammalian DHODH, making it a targeted antimalarial agent. [1][2][3][4][5][6][7][8]

Q2: What is the recommended solvent for dissolving **DSM502**?

DSM502 is soluble in dimethyl sulfoxide (DMSO).[7][8] For in vitro assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium.

Q3: How should **DSM502** be stored?

For long-term storage, solid **DSM502** should be kept at -20°C.[7][8] Stock solutions in DMSO can also be stored at -20°C for up to a month, or at -80°C for up to six months.[8] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[8]

Q4: Is **DSM502** active against all life cycle stages of *Plasmodium falciparum*?

DSM502 has demonstrated activity against the asexual blood stages of *P. falciparum*, which are responsible for the clinical symptoms of malaria.[7] It has also shown activity against the liver stages of the parasite.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for **DSM502** based on published studies.

Table 1: In Vitro Activity of **DSM502**

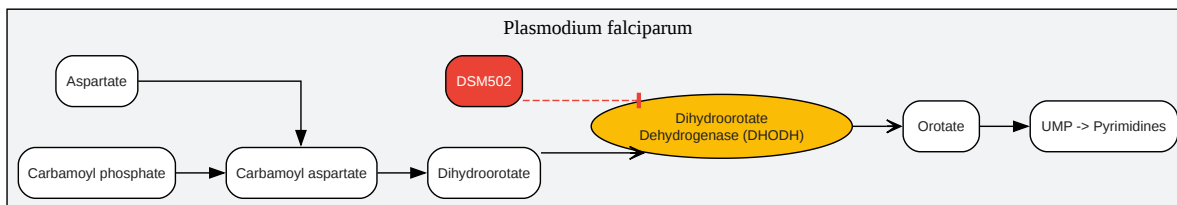
Target	IC50 / EC50	Cell Line / Enzyme	Reference
<i>P. falciparum</i> DHODH (PfDHODH)	20 nM	Recombinant enzyme	[1][8]
<i>P. vivax</i> DHODH (PvDHODH)	14 nM	Recombinant enzyme	[1][8]
<i>P. falciparum</i> 3D7 strain	14 nM	In vitro culture	[1][8]
Human DHODH	> 33 μM	Recombinant enzyme	[1]

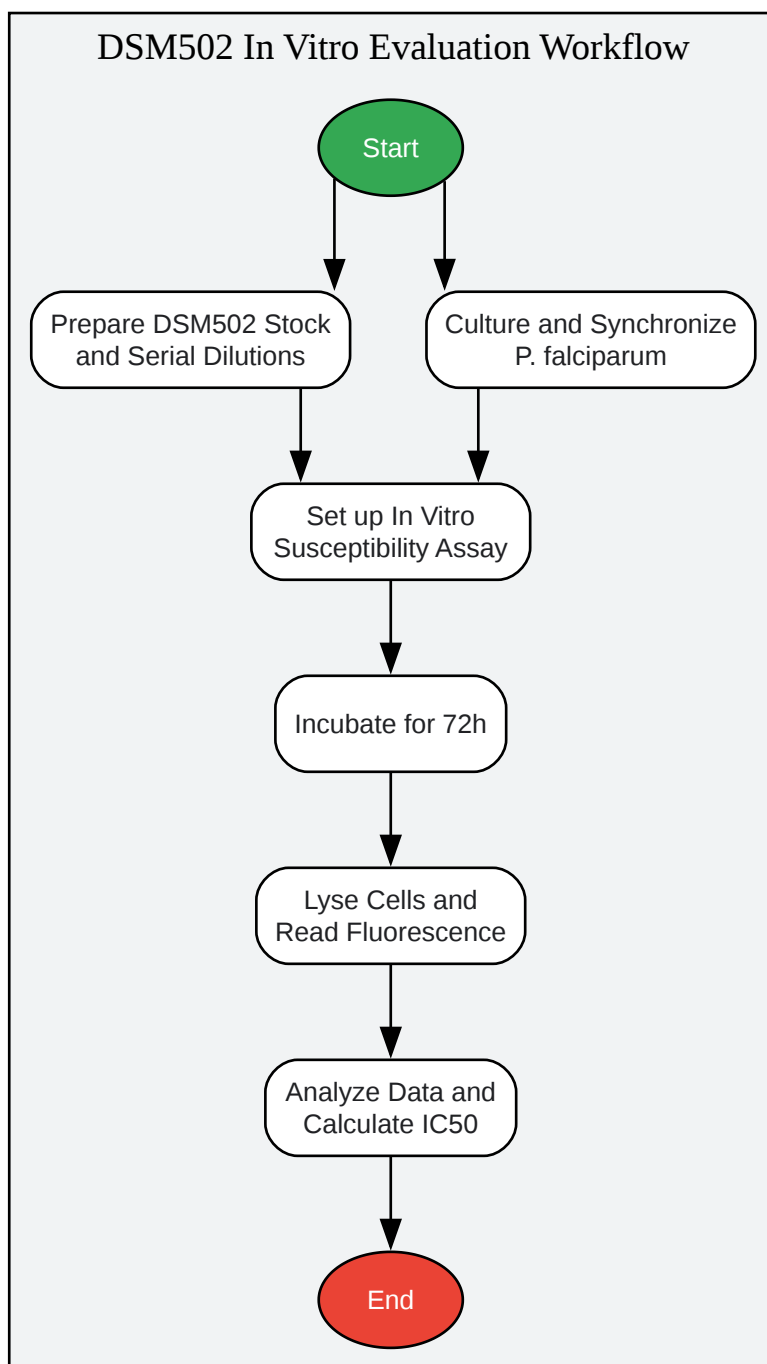
Table 2: In Vivo Pharmacokinetic Parameters of **DSM502** in Mice

Parameter	Value	Dosing	Reference
Oral Bioavailability	>100%	18.3 and 50 mg/kg (single dose)	[1][8]
Apparent Half-life (t _{1/2})	2.6 - 3.6 h	18.3 and 50 mg/kg (single dose, p.o.)	[1][8]
C _{max}	8.4 - 42.3 μM	18.3 and 50 mg/kg (single dose, p.o.)	[1][8]
Plasma Clearance	26.1 mL/min/kg	2.8 mg/kg (single dose, i.v.)	[1][8]
Volume of Distribution (V _{ss})	1.2 L/kg	2.8 mg/kg (single dose, i.v.)	[1][8]

Signaling Pathway Diagram

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in *Plasmodium falciparum*, highlighting the role of DHODH and the inhibitory action of **DSM502**.





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- To cite this document: BenchChem. [Refining protocols for consistent results with DSM502]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10821659/docs#refining-protocols-for-consistent-results-with-dsm502\]](https://www.benchchem.com/product/b10821659/docs#refining-protocols-for-consistent-results-with-dsm502)

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